Colon-Specific Delivery Efficiency: Superior Targeting Over Systemic Dexamethasone
Dexamethasone β-D-Glucuronide demonstrates a significantly higher Drug Delivery Index (DDI) compared to free dexamethasone, confirming its enhanced targeting to colonic tissues. The DDI, a measure of relative targeting efficiency, was calculated from tissue concentration data in rat models [1]. This metric quantifies the fold-increase in local drug delivery to the colon versus systemic exposure, relative to a reference dose of the free drug.
| Evidence Dimension | Colonic Mucosa Drug Delivery Index (DDI) |
|---|---|
| Target Compound Data | 6.7 (cecal mucosa) and 8.6 (colonic mucosa) |
| Comparator Or Baseline | Free Dexamethasone (DDI defined as 1.0 for equivalent systemic exposure) |
| Quantified Difference | 6.7- to 8.6-fold greater colonic mucosal delivery relative to systemic exposure, compared to free dexamethasone |
| Conditions | Oral administration in an acetic acid-induced rat colitis model; drug distribution measured in luminal contents and GI tissues [1] |
Why This Matters
A DDI greater than 1.0 validates the prodrug's ability to concentrate active drug in the target tissue (colon) while minimizing systemic distribution, a critical parameter for selecting a colon-specific delivery agent over a systemic glucocorticoid.
- [1] Fedorak, R. N., Haeberlin, B., Empey, L. R., Cui, N., Nolen, H. W., Jewell, L. D., & Friend, D. R. (1995). Colonic delivery of dexamethasone from a prodrug accelerates healing of colitis in rats without adrenal suppression. Gastroenterology, 108(6), 1688–1699. View Source
